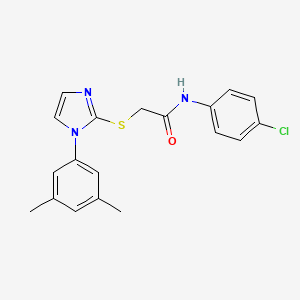

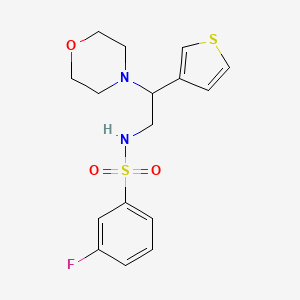

![molecular formula C16H14Cl2N2O2S B2639583 2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 120823-35-0](/img/structure/B2639583.png)

2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole is a heterocyclic compound that is prominent in many natural and non-natural products of biological and pharmaceutical importance . It is often considered as a “privileged scaffold” within the drug discovery arena . The compound you mentioned contains an indole group, which suggests it may have biological activity.

Molecular Structure Analysis

The molecular structure of indole compounds is characterized by a benzopyrrole structure, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .

Chemical Reactions Analysis

Indole compounds are versatile building blocks in synthesis, providing access to diverse heterocycles . They are also substrates for asymmetric dearomatisation .

Physical And Chemical Properties Analysis

The physical and chemical properties of indole compounds can vary widely. They are generally crystalline and colorless in nature with specific odors .

科学的研究の応用

Synthesis of Indole Derivatives

Indole derivatives, such as “2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide”, play a significant role in cell biology . They are used in the synthesis of biologically active compounds for the treatment of various disorders in the human body . The application of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties .

Treatment of Cancer Cells

Indole derivatives have shown potential in the treatment of cancer cells . They have been found to be effective in inhibiting the growth of cancer cells, making them a promising area of research in oncology .

Antimicrobial Applications

Indole derivatives have demonstrated antimicrobial properties . They can be used in the development of new antimicrobial agents, providing a potential solution to the growing problem of antibiotic resistance .

Anti-inflammatory Applications

Some indole derivatives have shown anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory diseases .

Antiviral Applications

Indole derivatives have shown potential as antiviral agents . They could be used in the development of new antiviral drugs, particularly in the fight against influenza and other viral diseases .

Antidiabetic Applications

Indole derivatives have shown potential in the treatment of diabetes . They could be used in the development of new antidiabetic drugs, providing a potential solution to the growing global diabetes epidemic .

作用機序

The mechanism of action of indole compounds can vary widely depending on their structure and the biological system they interact with. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

特性

IUPAC Name |

2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O2S/c17-12-5-6-14(18)16(9-12)23(21,22)20-8-7-11-10-19-15-4-2-1-3-13(11)15/h1-6,9-10,19-20H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFMFJRKBAHBLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile](/img/structure/B2639504.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639505.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2639506.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one](/img/structure/B2639508.png)

![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639523.png)